N|O-Propyl-L-arginine (hydrochloride)
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Overview
Description
N|O-Propyl-L-arginine (hydrochloride) is a chemical compound known for its role as a selective inhibitor of neuronal nitric oxide synthase (nNOS). This compound is widely used in scientific research to study nNOS-dependent physiological and pathological processes. Its molecular formula is C9H20N4O2 · xHCl, and it has a molecular weight of 216.28 (free base basis) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N|O-Propyl-L-arginine (hydrochloride) typically involves the reaction of L-arginine with propylamine under specific conditionsThe final step involves deprotection and conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production methods for N|O-Propyl-L-arginine (hydrochloride) are not widely documented. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N|O-Propyl-L-arginine (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive amino groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield various alkylated derivatives of N|O-Propyl-L-arginine (hydrochloride).
Scientific Research Applications
N|O-Propyl-L-arginine (hydrochloride) is extensively used in scientific research due to its selective inhibition of neuronal nitric oxide synthase (nNOS). This property makes it valuable for studying nNOS-dependent physiological and pathological processes in both in vitro and in vivo models .
Chemistry
In chemistry, it is used to investigate the role of nitric oxide in various chemical reactions and pathways.
Biology
In biological research, it helps in understanding the role of nitric oxide in cellular signaling and its impact on various biological processes.
Medicine
In medical research, N|O-Propyl-L-arginine (hydrochloride) is used to study the potential therapeutic effects of nNOS inhibition in conditions such as neurodegenerative diseases and cardiovascular disorders .
Industry
While its industrial applications are limited, it can be used in the development of new pharmaceuticals targeting nNOS.
Mechanism of Action
N|O-Propyl-L-arginine (hydrochloride) exerts its effects by selectively inhibiting neuronal nitric oxide synthase (nNOS). It competes with the natural substrate of nNOS, thereby preventing the production of nitric oxide. This inhibition affects various molecular targets and pathways involved in nitric oxide signaling .
Comparison with Similar Compounds
Similar Compounds
Nω-Nitro-L-arginine: Another nNOS inhibitor but with different selectivity and potency.
Nω-Methyl-L-arginine: Inhibits both nNOS and other isoforms of nitric oxide synthase.
Nω-Phospho-L-arginine: Used for different research applications due to its unique properties.
Uniqueness
N|O-Propyl-L-arginine (hydrochloride) is unique due to its high selectivity and potency for nNOS inhibition. This makes it a preferred choice for studies specifically targeting neuronal nitric oxide synthase without affecting other isoforms .
Properties
IUPAC Name |
(2S)-2-amino-5-[(N'-propylcarbamimidoyl)amino]pentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N4O2.ClH/c1-2-5-12-9(11)13-6-3-4-7(10)8(14)15;/h7H,2-6,10H2,1H3,(H,14,15)(H3,11,12,13);1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPXYHYMXLUNPN-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C(N)NCCCC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN=C(N)NCCC[C@@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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